

An In-depth Technical Guide to 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-(2-

Compound Name: *Hydroxyhexafluoroisopropyl)benzoic acid*

Cat. No.: *B101504*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid is a fluorinated aromatic carboxylic acid. The presence of the hexafluoroisopropyl group significantly influences its chemical and physical properties, imparting increased thermal stability, chemical resistance, and lipophilicity.^{[1][2]} This technical guide provides a comprehensive overview of its properties, structure, and generalized experimental protocols relevant to its synthesis and analysis. While this compound is primarily utilized as a key intermediate in the synthesis of high-performance polymers like fluorinated polyimides and polyesters, its structural motifs are of interest in medicinal chemistry due to the unique properties conferred by fluorine substitution.^{[1][3]}

Chemical and Physical Properties

The key chemical and physical properties of **4-(2-Hydroxyhexafluoroisopropyl)benzoic acid** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference
CAS Number	16261-80-6	[3]
Molecular Formula	C ₁₀ H ₆ F ₆ O ₃	[3]
Molecular Weight	288.14 g/mol	[3]
Melting Point	121-123 °C	[1]
Boiling Point	338.3 °C at 760 mmHg	[1]
Density	1.579 g/cm ³	[1]
Flash Point	158.4 °C	[1]

Table 2: Structural and Spectroscopic Identifiers

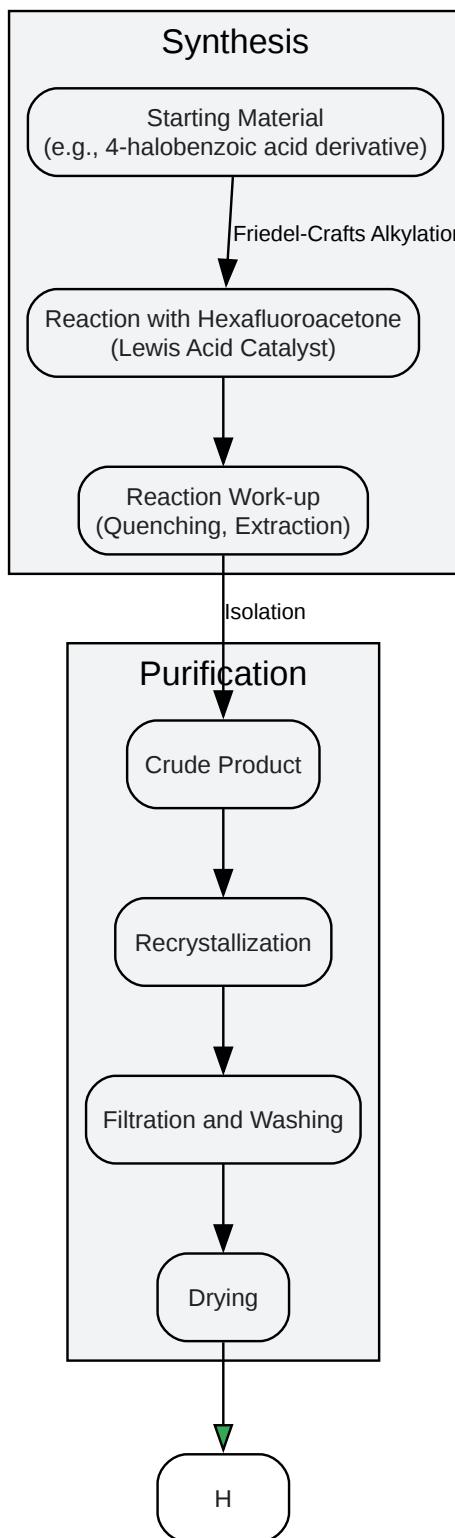
Identifier	Value	Reference
SMILES	OC(=O)c1ccc(cc1)C(C(F)(F)F)(C(F)(F)F)O	[1]
InChI	InChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(7(17)18)2-4-6/h1-4,19H, (H,17,18)	[1]
MDL Number	MFCD00236043	[3]

Structure

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid consists of a benzoic acid scaffold substituted at the para position with a 2-hydroxyhexafluoroisopropyl group. The electron-withdrawing nature of the two trifluoromethyl groups significantly impacts the acidity of both the carboxylic acid proton and the tertiary alcohol proton.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **4-(2-Hydroxyhexafluoroisopropyl)benzoic acid** are not readily available in the public domain.


However, based on established organic chemistry principles for similar fluorinated compounds, the following generalized procedures can be proposed.

Synthesis: A Plausible Approach

A common method for introducing a hexafluoroisopropyl group to an aromatic ring is through a Friedel-Crafts-type reaction. A plausible, though not explicitly documented, synthetic route could involve the reaction of a suitable benzoic acid derivative with hexafluoroacetone.

Hypothetical Synthesis Workflow:

Hypothetical Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(2-Hydroxyhexafluoroisopropyl)Benzoic Acid [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(2-Hydroxyhexafluoroisopropyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101504#4-2-hydroxyhexafluoroisopropyl-benzoic-acid-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com